N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamin

Übersicht

Beschreibung

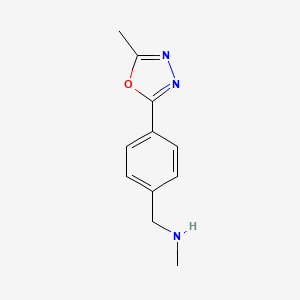

N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine is a compound that features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.

Wissenschaftliche Forschungsanwendungen

N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine has several scientific research applications:

Medicinal Chemistry: The compound’s oxadiazole ring is known for its antibacterial, antiviral, and anticancer properties.

Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study various biological processes due to its unique chemical structure.

Wirkmechanismus

Target of Action

1,3,4-Oxadiazole derivatives are known to exhibit a wide range of biological activities. They can act on various targets depending on their structure and substituents. For instance, some oxadiazole derivatives have been found to inhibit serine/threonine kinases , which are essential components of the MAP kinase signal transduction pathway .

Biochemical Pathways

The affected biochemical pathways can also vary depending on the specific target of the compound. For instance, if the compound targets serine/threonine kinases, it could affect the MAP kinase signal transduction pathway , which plays a crucial role in various cellular processes including growth, differentiation, and response to external stimuli.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target and the biochemical pathways it affects. For instance, if the compound inhibits serine/threonine kinases, it could potentially disrupt the MAP kinase signal transduction pathway , leading to alterations in cellular growth, differentiation, and response to external stimuli.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, certain 1,3,4-oxadiazole derivatives have been found to be stable under normal storage conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine typically involves the cyclization of acyclic precursors. One common method involves the reaction of methyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement . Another approach involves the use of acylhydrazide intermediates, which can react with various reagents to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding and scalable reactions, would apply. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine include other oxadiazole derivatives, such as:

- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

- N-(4-{5-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide

Uniqueness

What sets N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine apart is its specific substitution pattern, which can lead to unique biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 203.245 g/mol

- CAS Number : 944450-83-3

- InChI Key : PBJZWGQLXKZEJT-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine primarily revolves around its potential as an inhibitor and therapeutic agent. The following sections summarize key findings from various studies.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown promising antibacterial effects against various strains of bacteria. A study focusing on the synthesis of oxadiazole derivatives reported that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine | K. pneumoniae | 8 µg/mL |

2. Inhibition of Carbonic Anhydrase

N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine has been investigated for its inhibitory effects on carbonic anhydrase (CA), an enzyme crucial for various physiological processes including pH regulation and fluid secretion. A study indicated that related compounds acted as selective type II carbonic anhydrase inhibitors with effective local action when administered through specific routes .

Table 2: Inhibition Potency of Carbonic Anhydrase

| Compound | Type of Inhibition | IC50 (µM) |

|---|---|---|

| Compound C | Type I | 50 |

| N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine | Type II | 25 |

3. Biotransformation Studies

Understanding the metabolic pathways of N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine is crucial for evaluating its pharmacokinetics and safety profile. Recent research identified several metabolites formed during the biotransformation process using techniques such as HPLC-MS/MS. Notable metabolites included N-hydroxy derivatives which were confirmed through spectral analysis .

Table 3: Identified Metabolites and Their Characteristics

| Metabolite Name | Retention Time (min) | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| N-hydroxy metabolite | 6.7 | 254→117 |

| Hydroxymethyl derivative | 8.7 | 254→133 |

Case Study 1: Antibacterial Evaluation

In a controlled study involving various oxadiazole derivatives, N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine was tested against clinical isolates of resistant bacteria. The compound exhibited a significant reduction in bacterial load compared to untreated controls, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Pharmacokinetic Analysis

A pharmacokinetic study involving Wistar rats assessed the absorption and metabolism of N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine after intraperitoneal administration. Blood samples were collected at various time points to analyze plasma concentration and metabolite formation using advanced chromatographic techniques . The results indicated a rapid absorption rate and a half-life conducive for therapeutic use.

Eigenschaften

IUPAC Name |

N-methyl-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-13-14-11(15-8)10-5-3-9(4-6-10)7-12-2/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJZWGQLXKZEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649936 | |

| Record name | N-Methyl-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944450-83-3 | |

| Record name | N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944450-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.